molecular formula C7H12O3S B8006916 2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B8006916
M. Wt: 176.24 g/mol
InChI Key: CDMBIRSYFONEKJ-UHFFFAOYSA-N
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Description

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is a sulfur-containing organic compound with the molecular formula C7H12O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the oxidation of 2,6-dimethyltetrahydro-4H-thiopyran-4-one using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction conditions typically involve controlling the temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and optimized reaction conditions to achieve high yields and purity. The production process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed:

  • Oxidation: Formation of sulfones and sulfoxides.

  • Reduction: Formation of reduced sulfur compounds.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is compared with other similar compounds, such as 2,6-diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide and 3,5-diphenyl-2,6-disulfanyl-4H-thiopyran-4-one 1,1-dioxide. These compounds share structural similarities but differ in their substituents and properties, highlighting the uniqueness of this compound.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

2,6-dimethyl-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMBIRSYFONEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(S1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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